molecular formula C26H27NO3 B12563513 Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- CAS No. 192565-83-6

Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-

Cat. No.: B12563513
CAS No.: 192565-83-6
M. Wt: 401.5 g/mol
InChI Key: YDQNXFIMUXRGPA-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a benzoic acid core with a hydroxydiphenylmethyl group and a piperidinylmethyl substituent, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- typically involves multiple steps. One common method includes the reaction of methyl-4-(4-halo-1-oxobutyl)-α,α-dimethylphenyl acetate with α,α-diphenyl-4-piperidinemethanol in an alkyl nitrile solvent. This reaction produces 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-benzoic acid alkyl ester, which is then converted into the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The piperidinyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- involves its interaction with specific molecular targets and pathways. The hydroxydiphenylmethyl group can interact with various enzymes and receptors, modulating their activity. The piperidinylmethyl group may enhance the compound’s binding affinity and specificity, leading to targeted effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diphenylhydroxymethyl)benzoic acid
  • 4-Hydroxybenzoic acid
  • Benzoic acid derivatives

Uniqueness

Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

192565-83-6

Molecular Formula

C26H27NO3

Molecular Weight

401.5 g/mol

IUPAC Name

4-[[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methyl]benzoic acid

InChI

InChI=1S/C26H27NO3/c28-25(29)21-13-11-20(12-14-21)19-27-17-15-24(16-18-27)26(30,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,24,30H,15-19H2,(H,28,29)

InChI Key

YDQNXFIMUXRGPA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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